HDAC3 Inhibitory Potency of the 3,4-Dihydroquinolin-2(1H)-one Benzamide Scaffold vs. Aromatic Quinoline Analog
In a direct head-to-head comparison within the same HDAC Glo assay panel, the 3,4-dihydroquinolin-2(1H)-one benzamide chemotype (exemplified by compound 10j in the series) demonstrates HDAC3 IC₅₀ values in the mid-nanomolar range, whereas the fully aromatic quinoline counterpart bearing an identical benzamide substituent exhibits a >5-fold loss in potency [1]. This finding directly supports the selection of the partially saturated dihydroquinolinone core present in CAS 6635-80-9 over a fully aromatic quinoline–benzamide isostere. Although the exact IC₅₀ for the parent compound 6635-80-9 has not been publicly reported in primary screening, its core scaffold is the minimal pharmacophoric unit from which the most potent analogs in the series are derived, making it the preferred starting point for further functionalization [1].
| Evidence Dimension | HDAC3 inhibitory activity (IC₅₀, nM) |
|---|---|
| Target Compound Data | Core scaffold (3,4-dihydroquinolin-2(1H)-one benzamide) generates analogs with IC₅₀ < 100 nM against HDAC3 [1] |
| Comparator Or Baseline | Aromatic quinoline–benzamide analogue: IC₅₀ > 500 nM (approx. >5-fold reduction vs. dihydro scaffold) [1] |
| Quantified Difference | >5-fold IC₅₀ advantage for the dihydroquinolinone scaffold |
| Conditions | In vitro HDAC Glo assay; human recombinant HDAC3; 20 min incubation |
Why This Matters
Selecting the dihydroquinolinone core (CAS 6635-80-9) over an aromatic quinoline isostere is critical for maintaining HDAC3 potency, directly influencing lead optimization efficiency and reducing the need for scaffold re-validation.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., & Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1269, 133599. View Source
